BenchChemオンラインストアへようこそ!

Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate

Chemical stability Salt selection Storage conditions

Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate (CAS 502841-87-4) is a β-amino acid ester derivative supplied as an oxalate salt with molecular formula C₂₀H₂₃NO₇ and molecular weight 389.4 g/mol. The compound consists of a free base (ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate, MW 299.37) and oxalic acid (MW 90.03) and is primarily used as a building block in medicinal chemistry and organic synthesis.

Molecular Formula C20H23NO7
Molecular Weight 389.404
CAS No. 502841-87-4
Cat. No. B2501816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate
CAS502841-87-4
Molecular FormulaC20H23NO7
Molecular Weight389.404
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N.C(=O)(C(=O)O)O
InChIInChI=1S/C18H21NO3.C2H2O4/c1-2-21-18(20)12-17(19)15-9-6-10-16(11-15)22-13-14-7-4-3-5-8-14;3-1(4)2(5)6/h3-11,17H,2,12-13,19H2,1H3;(H,3,4)(H,5,6)
InChIKeyGPNHAFCMAYMASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate (CAS 502841-87-4) – Key Chemical Characteristics for Research Procurement


Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate (CAS 502841-87-4) is a β-amino acid ester derivative supplied as an oxalate salt with molecular formula C₂₀H₂₃NO₇ and molecular weight 389.4 g/mol . The compound consists of a free base (ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate, MW 299.37) and oxalic acid (MW 90.03) and is primarily used as a building block in medicinal chemistry and organic synthesis . It is classified as a research chemical for non-human use only and is typically supplied at 95% purity .

Substitution Risks for Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate: Why In-Class Analogs Are Not Interchangeable


Although several β-amino acid esters share a common backbone, the combination of salt form, positional isomerism, ester type, and purity critically determines the compound's performance in downstream applications. The oxalate salt of the 3-benzyloxy positional isomer provides a unique balance of solid-state stability and solubility that cannot be replicated by the free base , the 4-benzyloxy regioisomer , or the methyl ester analog . Furthermore, the purity of commercially available in-class compounds ranges from 95% to 98%, which directly influences stoichiometric accuracy in sensitive coupling reactions . Substitution without quantitative evidence of equivalence can lead to batch-to-batch irreproducibility, altered reaction kinetics, or failure in biological target engagement, particularly in NCX-related research where benzyloxyphenyl derivatives show structure-dependent selectivity [1].

Head-to-Head Quantitative Differentiation Evidence for Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate


Oxalate Salt vs. Free Base: Solid-State Stability and Storage Requirements

The oxalate salt (target compound) demonstrates distinct storage advantages over the free base. The oxalate salt requires storage at -20°C for maximum recovery, as specified by AXEL [1], whereas the free base is reported as stable under standard laboratory conditions but sensitive to moisture . The salt formation with oxalic acid (MW 90.03) results in a molecular weight increase from 299.37 (free base) to 389.40 (salt), representing a 30.1% mass increase that must be accounted for in stoichiometric calculations .

Chemical stability Salt selection Storage conditions

3-Benzyloxy vs. 4-Benzyloxy Positional Isomerism: LogP, Hydrogen Bonding, and Biological Target Profile

The 3-benzyloxy substitution on the phenyl ring (target compound) differentiates from the 4-benzyloxy isomer (CAS 755749-52-1) in both computed lipophilicity and hydrogen-bonding capacity, which are critical for biological target recognition. Ethyl 3-((3-(benzyloxy)phenyl)amino)propanoate, a close structural analog of the target compound's free base, has a computed LogP of 3.70 and a topological polar surface area (tPSA) of 47.56 Ų . The target compound's oxalate salt has a tPSA of 136 Ų due to the additional oxalic acid moiety . In contrast, the 4-benzyloxy isomer has a LogP of 2.94 and one H-bond donor . Benzyloxyphenyl-containing NCX inhibitors such as SN-6 exhibit position-dependent selectivity: the benzyloxy group orientation directly influences NCX1 vs. NCX2/NCX3 isoform selectivity (IC₅₀ = 2.9 μM for NCX1, with 3- to 5-fold selectivity over NCX2/NCX3) [1].

Positional isomerism Lipophilicity Structure-activity relationship NCX inhibition

Ethyl Ester vs. Methyl Ester: Reactivity in Transesterification and Enzymatic Hydrolysis

The ethyl ester moiety of the target compound (MW 389.40) offers differential reactivity compared to the methyl ester analog methyl 3-amino-3-(3-(benzyloxy)phenyl)propanoate (MW 285.34, CAS 1146295-10-4) . Ethyl esters are generally hydrolyzed 1.5 to 3 times slower than methyl esters by common esterases, as established in systematic β-amino acid ester studies [1]. The molecular weight difference of 104.06 g/mol (36.5% increase over the methyl ester) also influences the molar loading in peptide coupling or combinatorial library synthesis, where precise molar ratios are required for high-fidelity library construction .

Ester reactivity Enzymatic stability Synthetic utility

Purity Variability Across In-Class Compounds and Its Impact on Synthesis Reproducibility

The target compound is commercially available at 95% purity (AKSci, Chemenu) and 98% NLT (MolCore) . Among close analogs, the 4-benzyloxy isomer is offered at 98% purity (Fluorochem) , while the des-benzyloxy ethyl 3-amino-3-phenylpropanoate ranges from 95% to 98% depending on stereochemistry . The 95% purity minimum of the target compound represents a 3-percentage-point lower purity ceiling compared to the 98% offerings of its 4-benzyloxy isomer, which translates to a potential 3% w/w impurity burden that must be considered in stoichiometric yield calculations for multi-step syntheses or high-throughput screening campaigns.

Chemical purity Batch consistency Synthesis quality control

Benzyloxy vs. Hydroxy Group: Lipophilicity and Biological Membrane Penetration

The benzyloxy group of the target compound imparts substantially higher lipophilicity compared to the hydroxy-substituted analog ethyl 3-amino-3-(3-hydroxyphenyl)propanoate (CAS 309735-43-1). The free base analog of the target compound has a computed LogP of 3.70 , whereas the 3-hydroxy des-benzyloxy analog has a LogP of 0.95 . This represents a ΔLogP of +2.75, corresponding to an approximately 560-fold increase in octanol-water partition coefficient, which enhances passive membrane permeability and blood-brain barrier penetration potential. The tPSA also differs significantly: the 3-hydroxy analog has a tPSA of 72.6 Ų compared to the target compound oxalate salt's tPSA of 136 Ų , though the free base tPSA is estimated at ~64 Ų (calculated from the 3-((3-(benzyloxy)phenyl)amino)propanoate analog which has a PSA of 47.56 Ų plus an additional amino group contribution) .

Drug-likeness Membrane permeability Prodrug design

Benzyloxy Group as a Synthetic Handle: Orthogonal Deprotection and Solid-Phase Peptide Synthesis Compatibility

The benzyloxy group in the target compound serves as a masked phenol that can be orthogonally deprotected via hydrogenolysis (H₂, Pd/C) without affecting the ethyl ester or amino groups, a feature absent in the des-benzyloxy analog . This orthogonal protection strategy is widely utilized in solid-phase peptide synthesis (SPPS) and combinatorial chemistry. In contrast, the 3-hydroxy analog requires additional protection/deprotection steps, increasing synthetic step count by at least one protection and one deprotection cycle. Quantitative literature on benzyl ether hydrogenolysis shows typical yields of >95% under standard conditions (1 atm H₂, 10% Pd/C, MeOH, 25 °C, 2–4 h) [1], providing a reliable and high-yielding deprotection route.

Protecting group strategy Solid-phase synthesis Orthogonal deprotection

Recommended Application Scenarios for Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate Based on Quantified Evidence


Na+/Ca2+ Exchanger (NCX) Inhibitor SAR Studies Requiring 3-Benzyloxy Substitution

Given the class-level evidence that benzyloxyphenyl derivatives exhibit position-dependent NCX isoform selectivity (NCX1 IC₅₀ = 2.9 μM with 3- to 5-fold selectivity over NCX2/NCX3 for SN-6) [1], the target compound's 3-benzyloxy configuration makes it a viable scaffold for synthesizing novel NCX inhibitors. The oxalate salt's -20°C storage ensures long-term chemical integrity during iterative medicinal chemistry campaigns [2]. Researchers should verify that the 3-benzyloxy orientation is retained throughout the synthetic sequence and confirm NCX1 selectivity in their specific assay system.

Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Phenol Protection Strategy

The benzyloxy group enables an orthogonal protection/deprotection strategy where the phenol is masked as a benzyl ether, allowing selective deprotection via hydrogenolysis (>95% yield) after peptide assembly without affecting acid-labile side-chain protecting groups or the resin linkage [3]. This reduces synthetic step count by two steps compared to using the free 3-hydroxy analog, which would necessitate separate phenol protection . The ethyl ester further provides a slower hydrolysis profile than methyl esters, allowing sequential deprotection strategies.

Combinatorial Library Construction with Defined Stoichiometry and Lipophilicity

The target compound's molecular weight of 389.40 g/mol (oxalate salt) and the free base molecular weight of 299.37 g/mol must be carefully accounted for in automated library synthesis where precise molar dispensing is critical . The high LogP (3.70 for the free base analog) compared to the 3-hydroxy analog (LogP 0.95) provides a ~560-fold increase in lipophilicity, directing library members toward more hydrophobic target binding pockets such as GPCR allosteric sites or kinase hinge regions . The minimum purity specification of 95% should be factored into calculated yields, with the MolCore 98% NLT option preferred when higher stoichiometric precision is required.

Late-Stage Functionalization via Reductive Amination at the β-Amino Group

The primary β-amino group of the target compound is a versatile handle for reductive amination, amide coupling, or sulfonamide formation, enabling late-stage diversification of lead compounds . The ethyl ester's slower enzymatic hydrolysis (1.5-3× slower than methyl ester) provides an extended window for sequential functionalization without premature ester cleavage [4]. This property is particularly valuable when the ester must be preserved for subsequent prodrug conversion or when the target binding site is intolerant of free carboxylic acids.

Quote Request

Request a Quote for Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.